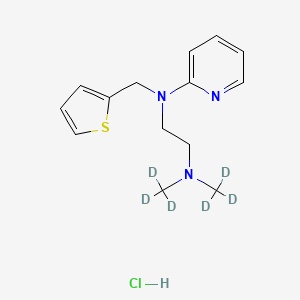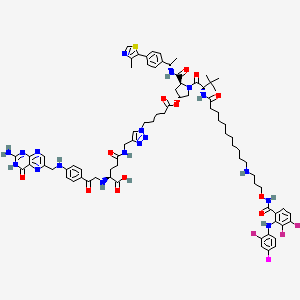
Folate-MS432
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Folate-MS432 is a proteolysis targeting chimera (PROTAC) that targets the folate receptor. It is specifically designed to degrade mitogen-activated protein kinase kinase 1 and mitogen-activated protein kinase kinase 2 in cancer cells. This compound leverages the high expression of folate receptors in many cancer cell types to achieve selective degradation of target proteins, minimizing off-target effects in normal cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Folate-MS432 involves conjugating a folate group to a ligand of the von Hippel-Lindau E3 ubiquitin ligase. This conjugation is achieved through a series of chemical reactions that include the formation of amide bonds and ester bonds. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the successful formation of the desired product .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors and purification systems. The process would need to be optimized for yield and purity, with stringent quality control measures to ensure the consistency and safety of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Folate-MS432 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the molecule.
Substitution: Substitution reactions can be employed to replace specific atoms or groups within the molecule
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions often involve controlled temperatures, pH levels, and the use of catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions include various derivatives of this compound that retain the core structure but have modified functional groups. These derivatives can be used to study the structure-activity relationship and optimize the compound’s efficacy and selectivity .
Applications De Recherche Scientifique
Folate-MS432 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the degradation of specific proteins and the mechanisms of PROTACs.
Biology: Employed in cellular studies to investigate the role of mitogen-activated protein kinase kinase 1 and mitogen-activated protein kinase kinase 2 in cancer cell proliferation and survival.
Medicine: Explored as a potential therapeutic agent for the targeted treatment of cancers that overexpress folate receptors.
Industry: Utilized in the development of targeted drug delivery systems and the optimization of PROTAC-based therapies
Mécanisme D'action
Folate-MS432 exerts its effects by binding to the folate receptor on the surface of cancer cells. Once bound, the compound is internalized and recruits the von Hippel-Lindau E3 ubiquitin ligase to the target proteins, mitogen-activated protein kinase kinase 1 and mitogen-activated protein kinase kinase 2. This recruitment leads to the ubiquitination and subsequent degradation of these proteins by the proteasome. The degradation of mitogen-activated protein kinase kinase 1 and mitogen-activated protein kinase kinase 2 disrupts the signaling pathways that promote cancer cell proliferation and survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
Folate-ARV-771: Targets bromodomain-containing proteins for degradation.
Folate-MS99: Targets anaplastic lymphoma kinase for degradation
Uniqueness
Folate-MS432 is unique in its ability to selectively degrade mitogen-activated protein kinase kinase 1 and mitogen-activated protein kinase kinase 2 in a folate receptor-dependent manner. This selectivity minimizes off-target effects and enhances the compound’s therapeutic potential in cancers that overexpress folate receptors .
Propriétés
Formule moléculaire |
C78H96F3IN18O12S |
|---|---|
Poids moléculaire |
1693.7 g/mol |
Nom IUPAC |
(2S)-2-[[2-[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]phenyl]-2-oxoethyl]amino]-5-[[1-[5-[(3R,5S)-1-[(2S)-2-[11-[3-[[3,4-difluoro-2-(2-fluoro-4-iodoanilino)benzoyl]amino]oxypropylamino]undecanoylamino]-3,3-dimethylbutanoyl]-5-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-3-yl]oxy-5-oxopentyl]triazol-4-yl]methylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C78H96F3IN18O12S/c1-46(48-19-21-50(22-20-48)69-47(2)89-45-113-69)90-73(106)61-38-55(44-100(61)75(108)70(78(3,4)5)93-64(103)17-12-10-8-6-7-9-11-14-33-84-34-16-36-111-97-72(105)56-28-29-57(79)66(81)67(56)92-59-30-25-51(82)37-58(59)80)112-65(104)18-13-15-35-99-43-54(96-98-99)41-87-63(102)32-31-60(76(109)110)86-42-62(101)49-23-26-52(27-24-49)85-39-53-40-88-71-68(91-53)74(107)95-77(83)94-71/h19-30,37,40,43,45-46,55,60-61,70,84-86,92H,6-18,31-36,38-39,41-42,44H2,1-5H3,(H,87,102)(H,90,106)(H,93,103)(H,97,105)(H,109,110)(H3,83,88,94,95,107)/t46-,55+,60-,61-,70+/m0/s1 |
Clé InChI |
ZLMIAOUBLNHEHE-UVHPRSAMSA-N |
SMILES isomérique |
CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCCCCNCCCONC(=O)C4=C(C(=C(C=C4)F)F)NC5=C(C=C(C=C5)I)F)OC(=O)CCCCN6C=C(N=N6)CNC(=O)CC[C@@H](C(=O)O)NCC(=O)C7=CC=C(C=C7)NCC8=CN=C9C(=N8)C(=O)NC(=N9)N |
SMILES canonique |
CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCCCNCCCONC(=O)C4=C(C(=C(C=C4)F)F)NC5=C(C=C(C=C5)I)F)OC(=O)CCCCN6C=C(N=N6)CNC(=O)CCC(C(=O)O)NCC(=O)C7=CC=C(C=C7)NCC8=CN=C9C(=N8)C(=O)NC(=N9)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



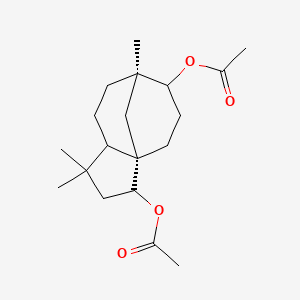
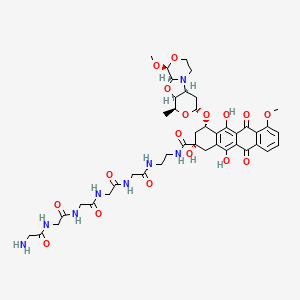
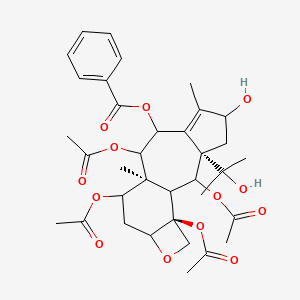
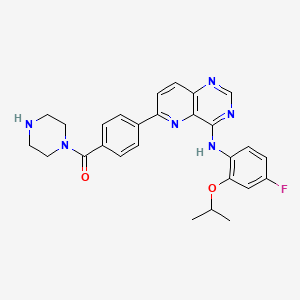
![(1-Methoxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradeca-2,12-dien-9-yl) 2-methylpropanoate](/img/structure/B12428150.png)
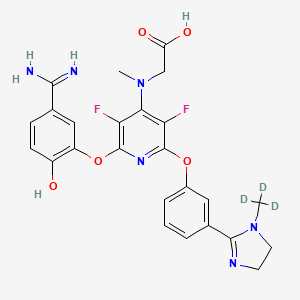
![methyl (12S)-14-ethylidene-12-(hydroxymethyl)-1-oxido-10-aza-1-azoniatetracyclo[11.2.2.03,11.04,9]heptadeca-3(11),4,6,8-tetraene-12-carboxylate](/img/structure/B12428164.png)
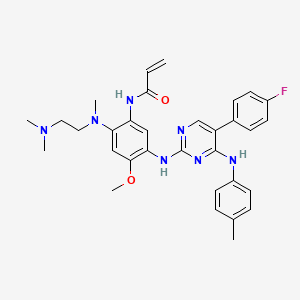
![N-[1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-6-(diethylamino)-1-oxohexan-2-yl]amino]-3-(3,4-dimethoxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxo-3-phenylpropan-2-yl]furan-3-carboxamide](/img/structure/B12428173.png)
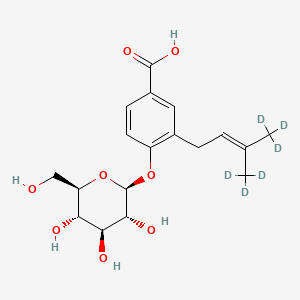
![3-[3-(Benzyloxy)phenyl]-2-thien-2-ylacrylic acid](/img/structure/B12428192.png)
![6-{[(Tert-butoxy)carbonyl]amino}-2-({[(9H-fluoren-9-YL)methoxy]carbonyl}amino)hexanoic acid](/img/structure/B12428202.png)
